molecular formula C8H9BrO B151358 (3-(Bromomethyl)phenyl)methanol CAS No. 82072-22-8

(3-(Bromomethyl)phenyl)methanol

Cat. No. B151358
Key on ui cas rn: 82072-22-8
M. Wt: 201.06 g/mol
InChI Key: JQZKOBFRLUVZLO-UHFFFAOYSA-N
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Patent
US04389410

Procedure details

3-Bromomethylbenzyl alcohol (1.015 g, 5 mmol) and activated manganese (IV) oxide (10 g) in acetone (30 ml) were stirred at 20° C. for 22 h. The reaction mixture was filtered and the filtrate evaporated in vacuo to yield 3-bromomethylbenzaldehyde as a pale yellow liquid (547 mg, 55%).
Quantity
1.015 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH2:6][OH:7]>CC(C)=O.[O-2].[Mn+4].[O-2]>[Br:1][CH2:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH:6]=[O:7] |f:2.3.4|

Inputs

Step One
Name
Quantity
1.015 g
Type
reactant
Smiles
BrCC=1C=C(CO)C=CC1
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
10 g
Type
catalyst
Smiles
[O-2].[Mn+4].[O-2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrCC=1C=C(C=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 547 mg
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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